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Compound of Interest

Compound Name: 11-Demethyltomaymycin

Cat. No.: B1235018

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Demethyltomaymycin is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family
of antibiotics, a group of natural products known for their potent antitumor and antimicrobial
activities. This technical guide provides a comprehensive overview of the chemical and
physical properties of 11-Demethyltomaymycin, alongside detailed experimental protocols for
its study and an elucidation of its mechanism of action. The information presented herein is
intended to support further research and development of this compound and its analogs as
potential therapeutic agents.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 11-Demethyltomaymycin are
summarized below. It is important to note that while some data is derived from experimental
observations of related compounds, other specific quantitative values for this particular
molecule are based on computational predictions due to the limited availability of direct
experimental data in the public domain.

Chemical Identity
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Identifier Value
(6R,6aS,8E)-8-ethylidene-3,6-dihydroxy-2-
IUPAC Name methoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1]

[2]benzodiazepin-11-one

Molecular Formula Ci15H18N204
Molecular Weight 290.31 g/mol
CAS Number 55511-85-8

Canonical SMILES

C/C=C/1\C[C@H]2--INVALID-LINK--O

Physicochemical Data (Predicted)

Quantitative data regarding the melting point and solubility of 11-Demethyltomaymycin are

not readily available from experimental sources. The following table presents predicted values

which can serve as a preliminary guide for experimental design.

Property Predicted Value Notes
] ] Prediction based on
Melting Point 220.2 °C .
computational models.
Solubility
PBDs are generally sparingl
Water Low _ J Y shatingly
soluble in water.
A common solvent for PBDs in
DMSO Soluble ) ]
biological assays.
Often used in extraction and
Methanol Soluble o
purification processes.
Can be used for solubilization
Acetone Soluble )
and handling.
A measure of lipophilicity,
LogP 0.8 suggesting moderate

membrane permeability.
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Spectral Data (Predicted)

Detailed experimental NMR and UV-Vis spectra for 11-Demethyltomaymycin are not widely

published. The following tables provide predicted spectral characteristics to aid in the

identification and characterization of this compound.

1.3.1. Predicted 'H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment (Tentative)
10.10 S 1H, Ar-H

8.90 S 1H, Ar-H

8.23 m 2H, Ar-H

8.06 m 2H, Ar-H

6.06 S 2H, CH2

3.94 S 3H, OCHs

3.83 q 1H, CH

3.74-3.60 m 5H, various CH/CH:

1.40 s 9H, protecting group (if

present)

1.3.2. Predicted 13C NMR Spectral Data
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Chemical Shift (ppm) Assignment (Tentative)
186.9 C=0
163.6 C=0
141.6 Ar-C
138.2 Ar-C
131.9 Ar-C
131.4 Ar-C
131.3 Ar-C
126.0 Ar-C
125.6 Ar-C
121.5 Ar-C
120.7 Ar-C
98.5 C-O
78.0 C-N
76.9 C-O
62.0 CH
57.5 OCHs
34.4 CH:
27.6 CH:
20.9 CHs

1.3.3. Predicted UV-Vis Spectral Data
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Amax (nm) Solvent Notes

Associated with the anilino-
~250-260 Methanol ] )
quinazoline core.

Characteristic absorption band
~315-340 Methanol
for the PBD chromophore.

Mechanism of Action: DNA Alkylation

The biological activity of 11-Demethyltomaymycin, like other PBDs, stems from its ability to
bind to the minor groove of DNA and form a covalent adduct with a guanine base. This
interaction interferes with DNA replication and transcription, ultimately leading to apoptosis in
rapidly dividing cells.

The key steps in the mechanism of action are:

Minor Groove Binding: The curved shape of the PBD molecule allows it to fit snugly within
the minor groove of the DNA double helix.

e Sequence Selectivity: PBDs exhibit a preference for binding to specific DNA sequences,
typically GC-rich regions.

o Covalent Adduct Formation: The electrophilic C11 position of the PBD molecule undergoes a
nucleophilic attack by the N2 exocyclic amine of a guanine base, forming a stable aminal
linkage.

» DNA Processing Interference: The presence of the bulky PBD adduct in the minor groove
distorts the DNA structure, sterically hindering the binding of DNA polymerases and
transcription factors.
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Caption: Mechanism of DNA alkylation by 11-Demethyltomaymycin.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation,
characterization, and biological evaluation of 11-Demethyltomaymycin. These protocols are
based on established procedures for the broader PBD class of compounds and may require
optimization for specific experimental conditions.

Isolation from Streptomyces sp.

This protocol outlines a general procedure for the extraction and purification of PBDs from a
producing Streptomyces strain.
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Caption: General workflow for the isolation of 11-Demethyltomaymycin.
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Methodology:

e Fermentation: Inoculate a suitable liquid medium with a spore suspension of the producing
Streptomyces strain. Incubate with shaking at an appropriate temperature (e.g., 28-30 °C) for
a period determined by optimal production (typically 5-10 days).

e Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g.,
8,000 x g for 20 minutes).

o Extraction: Extract the supernatant with an equal volume of a water-immiscible organic
solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete
recovery of the compound.

o Concentration: Combine the organic extracts and evaporate the solvent under reduced
pressure using a rotary evaporator to obtain a crude extract.

o Chromatographic Purification:

o Silica Gel Chromatography: Subject the crude extract to column chromatography on silica
gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl
acetate or chloroform:methanol). Collect fractions and monitor by thin-layer
chromatography (TLC).

o Preparative HPLC: Pool the fractions containing the target compound and further purify
using preparative high-performance liquid chromatography (HPLC) on a C18 column with
a suitable mobile phase (e.g., a gradient of water and acetonitrile).

e Characterization: Confirm the identity and purity of the isolated 11-Demethyltomaymycin
using spectroscopic methods such as Mass Spectrometry, *H NMR, and 3C NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of 11-
Demethyltomaymycin on cancer cell lines.

Methodology:
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o Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-
10,000 cells per well and incubate for 24 hours to allow for cell attachment.

e Compound Treatment: Prepare serial dilutions of 11-Demethyltomaymycin in the
appropriate cell culture medium. Replace the medium in the wells with the medium
containing the different concentrations of the compound. Include a vehicle control (e.qg.,
DMSO) and a positive control (e.g., doxorubicin).

 Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5%
COa..

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 4 hours.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control and determine the ICso value (the concentration of the compound that inhibits
50% of cell growth).

DNA Interaction Analysis (DNase | Footprinting)

This protocol is used to identify the specific DNA sequences where 11-Demethyltomaymycin
binds.

Methodology:

o DNA Labeling: Prepare a DNA fragment of interest (e.g., a promoter region of an oncogene)
and label one end with a radioactive (e.g., 32P) or fluorescent tag.

e Binding Reaction: Incubate the labeled DNA fragment with increasing concentrations of 11-
Demethyltomaymycin in a suitable binding buffer.

e DNase I Digestion: Add a limited amount of DNase | to the reaction mixture and incubate for
a short period to allow for partial digestion of the DNA. The enzyme will cut the DNA at sites
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not protected by the bound compound.

e Reaction Quenching: Stop the digestion reaction by adding a stop solution (e.g., containing
EDTA).

o Denaturation and Electrophoresis: Denature the DNA fragments and separate them by size
using denaturing polyacrylamide gel electrophoresis.

 Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or
fluorescence imaging.

e Analysis: The binding site of 11-Demethyltomaymycin will appear as a "footprint," a region
on the gel where the DNA has been protected from DNase | cleavage, resulting in a gap in
the ladder of DNA fragments.

Conclusion

11-Demethyltomaymycin represents a promising scaffold for the development of novel
anticancer agents. This technical guide has provided a detailed overview of its chemical and
physical properties, a proposed mechanism of action, and generalized experimental protocols
for its investigation. While a lack of extensive experimental data necessitates the use of
predicted values for some properties, the information compiled herein serves as a valuable
resource for researchers in the fields of medicinal chemistry, pharmacology, and drug
discovery, facilitating further exploration of this potent natural product. Future work should focus
on obtaining experimental validation of the predicted data and elucidating the full therapeutic
potential of 11-Demethyltomaymycin and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 11-
Demethyltomaymycin: Chemical and Physical Properties]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1235018#chemical-and-physical-
properties-of-11-demethyltomaymycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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